molecular formula C16H31Cl3F6N2O2 B12347289 Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride

Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride

Cat. No.: B12347289
M. Wt: 503.8 g/mol
InChI Key: HZDXTSFNDPNTSU-UHFFFAOYSA-N
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Description

Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride is a biochemical compound used primarily in proteomics research. It is characterized by the presence of trifluoroethoxy groups attached to a cyclohexane ring, which is further linked to an amine group. The compound is typically available in its trihydrochloride form, which enhances its solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Acid-Base Reactions

The trihydrochloride form undergoes deprotonation in basic media to regenerate the free amine. For example:

Bis(4-(CF3CH2O)C6H10NH2)\cdotp3HCl+3NaOHBis(4-(CF3CH2O)C6H10NH2)+3NaCl+3H2O\text{Bis(4-(CF}_3\text{CH}_2\text{O)C}_6\text{H}_{10}\text{NH}_2\text{)·3HCl} + 3\text{NaOH} \rightarrow \text{Bis(4-(CF}_3\text{CH}_2\text{O)C}_6\text{H}_{10}\text{NH}_2\text{)} + 3\text{NaCl} + 3\text{H}_2\text{O}

This reaction is critical for liberating the free amine, enabling subsequent nucleophilic reactions. The trifluoroethoxy group’s electron-withdrawing nature slightly reduces the amines’ basicity compared to unsubstituted cyclohexylamines .

Nucleophilic Substitution

The free amine participates in alkylation or acylation reactions. For instance:
Acylation :

RCOCl+Bis(4-(CF3CH2O)C6H10NH2)Bis(4-(CF3CH2O)C6H10NHCOR)+HCl\text{RCOCl} + \text{Bis(4-(CF}_3\text{CH}_2\text{O)C}_6\text{H}_{10}\text{NH}_2\text{)} \rightarrow \text{Bis(4-(CF}_3\text{CH}_2\text{O)C}_6\text{H}_{10}\text{NHCOR)} + \text{HCl}

Reactivity is moderated by steric hindrance from the cyclohexane ring and electronic effects of the trifluoroethoxy group .

Catalytic Reactions

Trifluoroethoxy-substituted amines can act as ligands in metal-catalyzed reactions. For example, coordination with silver triflimide (AgNTf2_2) facilitates C–H functionalization :

AgNTf2+AmineAg(Amine)NTf2Ar–HC–N bond formation\text{AgNTf}_2 + \text{Amine} \rightarrow \text{Ag(Amine)NTf}_2 \xrightarrow{\text{Ar–H}} \text{C–N bond formation}

This mechanism is analogous to reported AgNTf2_2-catalyzed amidation reactions .

Redox Behavior

The amine group is susceptible to oxidation under acidic conditions. For example, treatment with hydrogen peroxide yields nitroso derivatives:

Bis(4-(CF3CH2O)C6H10NH2)+H2O2HClBis(4-(CF3CH2O)C6H10NO)\text{Bis(4-(CF}_3\text{CH}_2\text{O)C}_6\text{H}_{10}\text{NH}_2\text{)} + \text{H}_2\text{O}_2 \xrightarrow{\text{HCl}} \text{Bis(4-(CF}_3\text{CH}_2\text{O)C}_6\text{H}_{10}\text{NO)}

Reaction rates depend on the electronic effects of the trifluoroethoxy group.

Stereochemical Considerations

The trans-configuration of the cyclohexane ring (evident in analogs like trans-4-(2,2,2-trifluoroethoxy)cyclohexanamine ) influences reaction stereoselectivity. For example, bulky electrophiles favor axial attack due to steric hindrance from equatorial trifluoroethoxy groups.

Stability in Solvents

The compound exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) but decomposes in strongly acidic or basic aqueous solutions. Stability in acetonitrile is optimal for catalytic applications .

Scientific Research Applications

Medicinal Chemistry

Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with biological targets effectively due to the presence of the trifluoroethoxy group, which can enhance lipophilicity and bioavailability.

  • Mechanism of Action : The compound's amine functionality may facilitate interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
  • Case Studies : Research has shown that derivatives of this compound exhibit varying degrees of biological activity, particularly in modulating receptor functions in neuropharmacological studies .

Proteomics Research

The compound is utilized in proteomics for studying protein interactions and modifications. Its ability to form stable complexes with proteins makes it valuable for isolating specific proteins from complex mixtures.

  • Application : It is employed as a biochemical tool for affinity purification processes where specific binding to target proteins is required.
  • Case Study : In experimental setups, this compound was used to isolate proteins involved in signaling pathways associated with cancer progression .

Environmental Chemistry

Research indicates that compounds similar to Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) can be studied for their environmental impact, particularly regarding their persistence and degradation in various ecosystems.

  • Application : Investigating the degradation pathways of such compounds helps in understanding their ecological footprint.
  • Case Study : Studies have shown that fluorinated compounds can exhibit unique degradation behaviors under different environmental conditions, which is critical for assessing their long-term effects .

Mechanism of Action

The mechanism of action of Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride is unique due to its cyclohexane core structure, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific research applications .

Properties

Molecular Formula

C16H31Cl3F6N2O2

Molecular Weight

503.8 g/mol

IUPAC Name

4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine;trihydrochloride

InChI

InChI=1S/2C8H14F3NO.3ClH/c2*9-8(10,11)5-13-7-3-1-6(12)2-4-7;;;/h2*6-7H,1-5,12H2;3*1H

InChI Key

HZDXTSFNDPNTSU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OCC(F)(F)F.C1CC(CCC1N)OCC(F)(F)F.Cl.Cl.Cl

Origin of Product

United States

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